REACTION_CXSMILES
|
[I-].[CH3:2][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[CH:28]([S:31][C:32]1[CH:39]=[CH:38][C:37]([N+:40]([O-:42])=[O:41])=[CH:36][C:33]=1[CH:34]=O)([CH3:30])[CH3:29].C(=O)(O)[O-].[Na+]>CCOCC>[CH:28]([S:31][C:32]1[CH:39]=[CH:38][C:37]([N+:40]([O-:42])=[O:41])=[CH:36][C:33]=1[CH:34]=[CH2:2])([CH3:30])[CH3:29] |f:0.1,2.3,5.6|
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Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
[I-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
|
Quantity
|
0.47 g
|
Type
|
reactant
|
Smiles
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CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)SC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
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C([O-])(O)=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred for 10 min at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the reaction mixture was stirred for additional 4 h at room temperature
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Duration
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4 h
|
Type
|
EXTRACTION
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Details
|
was extracted with 3×50 mL portions of ether
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Type
|
DRY_WITH_MATERIAL
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Details
|
The extracts were dried with magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified by chromatography on silica gel using 4:1 petroleum ether 60-80 and ether as eluent
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |